1-Acetylindoline

Description

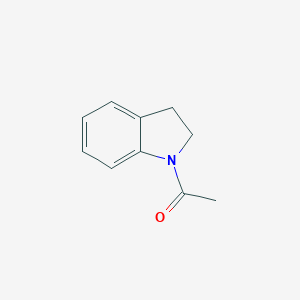

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8(12)11-7-6-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTCWULFNYNFGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166984 | |

| Record name | 1H-Indole, 1-acetyl-2,3-dihydro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16078-30-1 | |

| Record name | 1-Acetylindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16078-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoline, 1-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016078301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 1-acetyl-2,3-dihydro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Acetylindoline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetylindoline (CAS No: 16078-30-1), a derivative of indoline, serves as a versatile intermediate in organic synthesis.[1] Its unique structural features and reactivity make it a valuable building block in the development of pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of this compound, complete with detailed experimental protocols and visualizations to support researchers in their synthetic and analytical endeavors.

Chemical Properties and Structure

This compound is a white crystalline powder at room temperature.[1] It is characterized by the fusion of a benzene ring and a five-membered nitrogen-containing ring, with an acetyl group attached to the nitrogen atom.

Structural Identifiers

The structural identity of this compound is precisely defined by several key identifiers:

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO | [1][2][5] |

| Molecular Weight | 161.20 g/mol | [1][3][4] |

| Melting Point | 100-106 °C | [1][4][5] |

| Appearance | White crystalline powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| CAS Number | 16078-30-1 | [1][4] |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below, illustrating the connectivity of atoms within the molecule.

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound via Acetylation of Indoline

This protocol describes a common method for the preparation of this compound through the N-acetylation of indoline using acetic anhydride.

Materials:

-

Indoline

-

Acetic anhydride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve indoline in dichloromethane.

-

To the stirred solution, add pyridine (acting as a catalyst and acid scavenger).

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride dropwise to the cooled solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.

Instrumentation and Sample Preparation:

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 (depending on concentration).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse sequence with NOE.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-200 ppm.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak or TMS.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Reactivity and Synthetic Applications

This compound is a valuable intermediate in a variety of organic transformations. Its acetylated nitrogen modifies the reactivity of the indoline core, making it a useful substrate for further functionalization.

Synthetic Workflow: Acetylation of Indoline

The synthesis of this compound from indoline is a fundamental reaction that introduces the acetyl protecting group and serves as a precursor for more complex molecules.

Safety and Handling

This compound should be handled in a well-ventilated area. Suitable protective clothing, including gloves and eye protection, should be worn to avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Store the container tightly closed in a dry, cool, and well-ventilated place.

Conclusion

This compound is a key chemical intermediate with well-defined structural and physicochemical properties. The experimental protocols provided in this guide for its synthesis and characterization offer a practical resource for researchers. Its utility in organic synthesis underscores its importance in the development of novel molecules for various applications, including pharmaceuticals and materials science.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

A Technical Guide to 1-Acetylindoline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-Acetylindoline, a versatile heterocyclic compound. It details its chemical and physical properties, outlines its applications in various scientific fields, and presents relevant experimental contexts.

Core Compound Identification

This compound, also known by its synonyms 1-(2,3-Dihydro-1H-indol-1-yl)ethan-1-one and N-Acetylindoline, is a key intermediate in organic synthesis.[1][2] Its unique structural characteristics make it a valuable building block in the development of pharmaceuticals and advanced materials.[1][3]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a clear reference for its physical and chemical characteristics.

| Property | Value | Source(s) |

| Molecular Weight | 161.20 g/mol | [1][2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 100-106 °C | [1][4][5] |

| Purity | ≥ 98% (HPLC) | [1] |

| SMILES | CC(=O)N1CCc2ccccc12 | [5][6] |

| InChI Key | RNTCWULFNYNFGI-UHFFFAOYSA-N | [5] |

Applications in Research and Development

This compound is a pivotal intermediate with diverse applications across multiple sectors of chemical and biomedical research.[1] Its stability and reactivity are leveraged to streamline synthetic pathways for complex molecules.[1]

-

Pharmaceutical Synthesis : It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders.[1][3] The indoline structure is found in numerous natural and synthetic compounds with medicinal value and is increasingly exploited as a foundational backbone for drugs with anti-tumor, anti-bacterial, and anti-inflammatory properties.[7]

-

Organic Electronics : The compound is utilized in the fabrication of organic electronic materials, where it contributes to enhancing the performance of devices such as organic light-emitting diodes (OLEDs) and organic solar cells.[1][3]

-

Bioimaging : Researchers employ this compound to create advanced fluorescent probes for bioimaging applications, which allow for improved visualization of cellular processes in living organisms.[1][3]

-

Chemical Reagent : It is a valuable reactant in a variety of chemical reactions. It may be used for the synthesis of halo-substituted aromatic amides, naphthalenedione derivatives with antimycobacterial activity, and derivatives that act as α1-adrenoreceptor antagonists.[5] It is also used as a reactant in regioselective ortho Suzuki-Miyaura coupling reactions.[5]

Caption: Key application areas of this compound.

Experimental Protocols and Reactions

While specific, detailed experimental protocols are proprietary or published in subscription journals, the scientific literature describes several key reactions and methodologies involving this compound.

The synthesis of substituted indoles and their derivatives often involves multi-step processes. For instance, a patented process for preparing related compounds involves Fischer indole cyclization, acylation at the N-position (such as acetylation to form the 1-acetyl group), and subsequent reduction of the indole to an indoline.[8]

Purification by Recrystallization: A general approach to purify compounds like this compound involves recrystallization.

-

Solvent Selection : Identify a suitable solvent that dissolves the compound when hot but not when cold. Small-scale tests with solvents like ethanol, isopropanol, or ethyl acetate are recommended.

-

Dissolution : Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

-

Crystallization : Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation : Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

A notable reaction is the reduction of the tertiary amide in this compound to its corresponding amine.

-

Reaction : this compound is reacted with a silane in the presence of a Molybdenum(IV) oxide dichloride (MoO₂Cl₂) catalyst.[5]

-

Methodology :

-

The this compound substrate is dissolved in an appropriate anhydrous solvent under an inert atmosphere.

-

The MoO₂Cl₂ catalyst is added to the solution.

-

A silane reducing agent is added, often dropwise, to the reaction mixture.

-

The reaction is stirred at a specific temperature for a period determined by reaction monitoring (e.g., by TLC or LC-MS).

-

Upon completion, the reaction is quenched and worked up to isolate the resulting N-ethylindoline product.

-

Purification is typically achieved through column chromatography.

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - CAS:16078-30-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound 98 16078-30-1 [sigmaaldrich.com]

- 6. PubChemLite - this compound (C10H11NO) [pubchemlite.lcsb.uni.lu]

- 7. Development and Application of Indolines in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]

Spectroscopic Analysis of 1-Acetylindoline: A Technical Guide

Introduction: 1-Acetylindoline (CAS No. 16078-30-1) is a derivative of indoline, a bicyclic aromatic amine. Its structure is characterized by an acetyl group attached to the nitrogen atom of the indoline ring. This compound and its derivatives are of interest to researchers in medicinal chemistry and drug development due to their presence in various biologically active molecules. Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such compounds, for which spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools. This guide provides a comprehensive overview of the key spectroscopic data for this compound, along with detailed experimental protocols for data acquisition.

Data Presentation

The following tables summarize the key spectroscopic data for this compound. While mass spectrometry data is based on established fragmentation patterns for acetylated indoles, the NMR and IR data are predicted based on the known structure of the molecule and typical spectroscopic values for its constituent functional groups, as specific experimental datasets are not publicly available.

Table 1: 1H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.2 | d | 1H | Ar-H (ortho to N) |

| ~7.2 - 7.4 | m | 3H | Ar-H |

| ~4.1 | t | 2H | -N-CH2- |

| ~3.1 | t | 2H | -CH2-Ar |

| ~2.2 | s | 3H | -CO-CH3 |

Solvent: CDCl3, Reference: TMS at 0.00 ppm.

Table 2: 13C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~169 | C=O (Amide) |

| ~143 | Quaternary Ar-C (C-N) |

| ~132 | Quaternary Ar-C |

| ~127 | Ar-CH |

| ~125 | Ar-CH |

| ~124 | Ar-CH |

| ~117 | Ar-CH |

| ~49 | -N-CH2- |

| ~28 | -CH2-Ar |

| ~24 | -CO-CH3 |

Solvent: CDCl3

Table 3: IR Spectroscopic Data (Typical Absorption Bands)

| Wavenumber (cm-1) | Intensity | Vibration Type | Functional Group |

| ~3100 - 3000 | Medium | C-H Stretch | Aromatic |

| ~2980 - 2850 | Medium | C-H Stretch | Aliphatic |

| ~1660 | Strong | C=O Stretch | Tertiary Amide |

| ~1600, 1480 | Medium | C=C Stretch | Aromatic Ring |

| ~1370 | Medium | C-N Stretch | Amide |

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment Ion |

| 161 | [M]+• (Molecular Ion) |

| 146 | [M - CH3]+ |

| 118 | [M - CO - CH3]+ or [M - C2H3O]+ |

| 117 | [M - CH3CN]+• |

| 91 | [C7H7]+ (Tropylium ion) |

| 89 | [C7H5]+ |

Mandatory Visualization

The general workflow for the spectroscopic analysis of a synthesized compound like this compound is depicted below. This process ensures the identity and purity of the target molecule are confirmed through multiple analytical techniques.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are representative of standard practices for the analysis of solid organic compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of dry this compound for 1H NMR, and 20-50 mg for 13C NMR.

-

Transfer the sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) to the vial.

-

Gently agitate the vial to ensure the complete dissolution of the sample.

-

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.

-

The final sample height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.

-

Tune and match the probe for the desired nucleus (1H or 13C).

-

Acquire the spectrum using standard pulse sequences. For 1H NMR, a sufficient number of scans (e.g., 8-16) are collected. For 13C NMR, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.

-

Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method):

-

Place a small amount (a few milligrams) of this compound into a clean vial.

-

Add a few drops of a volatile solvent in which the compound is soluble (e.g., chloroform or dichloromethane) to dissolve the sample.[1]

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a pipette, apply a drop of the solution to the center of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.[1]

-

Visually inspect the film to ensure it is not too thick, which can cause peak broadening and saturation.

-

-

Data Acquisition (FTIR):

-

Place the salt plate with the sample film into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm-1).

-

3. Mass Spectrometry (MS)

-

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the this compound sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

If using a direct insertion probe, the sample is heated to induce vaporization into the ion source.

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M+•) and causing fragmentation.

-

-

Mass Analysis and Detection:

-

The resulting ions (molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer.

-

The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and their abundance is recorded.

-

A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

-

Conclusion

The spectroscopic data presented in this guide provides a foundational understanding of the structural features of this compound. The predicted NMR spectra highlight the key proton and carbon environments, while the typical IR absorption bands confirm the presence of the amide and aromatic functionalities. The mass spectrometry data offers valuable insights into the molecule's fragmentation pattern upon ionization. The detailed experimental protocols provide a robust framework for researchers to acquire high-quality spectroscopic data for this compound and related compounds, ensuring accurate characterization and facilitating further research and development.

References

Physical and chemical properties of N-acetylindoline

An In-depth Technical Guide to N-Acetylindoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: N-acetylindoline, also known as 1-acetyl-2,3-dihydro-1H-indole, is a heterocyclic organic compound. It is a derivative of indoline where an acetyl group is attached to the nitrogen atom. This molecule serves as a valuable building block and key intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science.[1] The indoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-tumor and anti-bacterial properties.[2][3] N-acetylindoline's stability and reactivity make it suitable for various chemical transformations, enabling the development of novel compounds with desired biological and chemical properties.[1]

Physical and Chemical Properties

N-acetylindoline is typically an off-white crystalline powder.[1][4] Its core physical and chemical identifiers are summarized below.

Table 1: General and Physical Properties of N-Acetylindoline

| Property | Value | Reference(s) |

| IUPAC Name | 1-(2,3-dihydroindol-1-yl)ethanone | [5] |

| Synonyms | N-Acetylindoline, 1-Acetyl-2,3-dihydroindole | [1] |

| CAS Number | 16078-30-1 | [5][6] |

| Molecular Formula | C₁₀H₁₁NO | [1][5] |

| Molecular Weight | 161.20 g/mol | [6] |

| Appearance | White to Off-white crystalline powder | [1][4] |

| Melting Point | 102-104 °C (lit.) | [4][6] |

| 100-106 °C | [1] | |

| Boiling Point | 355.1 °C at 760 mmHg (Predicted) | [7] |

| Density | 1.144 g/cm³ (Predicted) | [7] |

| InChI Key | RNTCWULFNYNFGI-UHFFFAOYSA-N | [6] |

| SMILES | CC(=O)N1CCc2ccccc12 | [6] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of N-acetylindoline.

Table 2: Spectroscopic Data for N-Acetylindoline

| Spectrum Type | Key Peaks / Signals | Reference |

| ¹H NMR | Data available, specific shifts may vary by solvent. | [5] |

| ¹³C NMR | Data available, specific shifts may vary by solvent. | [5] |

| IR (Infrared) | Data available, characteristic amide C=O stretch expected. | [5] |

| Mass Spec (GC-MS) | Data available. | [5] |

Note: While spectral data for N-acetylindoline is available, detailed peak assignments were not found in the public search results. Researchers should refer to spectral databases or acquire data on their specific samples for definitive characterization.

Experimental Protocols

Synthesis of N-Acetylindoline

N-acetylindoline is most commonly synthesized via the acetylation of indoline. This can be achieved using various acetylating agents. Below is a general protocol based on standard acylation procedures.

Objective: To synthesize N-acetylindoline from indoline.

Materials:

-

Indoline

-

Acetic anhydride or Acetyl chloride

-

A suitable base (e.g., Triethylamine, Pyridine, or aqueous Sodium Hydroxide)

-

An appropriate solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system with water)

-

Deionized water

-

Drying agent (e.g., anhydrous Magnesium Sulfate or Sodium Sulfate)

-

Silica gel for chromatography (if needed)

-

Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

General Protocol (using Acetic Anhydride):

-

Dissolution: Dissolve indoline in a suitable solvent such as dichloromethane or THF in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath.

-

Addition of Base: Add a base, such as triethylamine (typically 1.1 to 1.5 equivalents), to the solution to act as a scavenger for the acetic acid byproduct.

-

Acetylation: Slowly add acetic anhydride (typically 1.0 to 1.2 equivalents) to the stirred solution. The reaction is often exothermic, so maintain the temperature at 0-5 °C during the addition.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (e.g., 2-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (indoline) is consumed.

-

Workup:

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl) to remove the base, then with saturated sodium bicarbonate solution, and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, often a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield pure N-acetylindoline.

This is a generalized procedure. Specific conditions such as reaction time, temperature, and purification method may need to be optimized. A similar acetylation process is described for a related compound, indole-2-carboxylic acid, using acetic anhydride, triethylamine, and DMAP in acetone.[8]

Logical Relationships and Workflows

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the laboratory synthesis and subsequent purification of N-acetylindoline.

Caption: Workflow for N-acetylindoline synthesis and purification.

Role in Drug Development

N-acetylindoline is not typically an active pharmaceutical ingredient (API) itself. Instead, its significance lies in its role as a versatile intermediate for creating more complex, biologically active molecules. The indoline core is a foundational structure for many therapeutic agents.

The diagram below illustrates the central role of N-acetylindoline as a precursor in the synthesis of diverse functionalized derivatives for drug discovery.

Caption: Role of N-acetylindoline in synthesizing diverse derivatives.

N-acetylindoline serves as a reactant for preparing a range of derivatives, including:

-

Halo-substituted aromatic amides.[6]

-

Triazolothiadiazepine dioxide derivatives.[6]

-

Derivatives targeting α1-adrenoreceptors.[6]

-

Naphthalenedione derivatives with antimycobacterial activity.[6]

-

C7-acylated indolines via rhodium-catalyzed reactions.[9]

The indoline scaffold itself is integral to compounds developed as anticancer, antibacterial, and anti-inflammatory drugs, as well as treatments for cardiovascular diseases.[2][3] By modifying the N-acetylindoline core, researchers can systematically explore structure-activity relationships to develop novel therapeutic candidates.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Acetylindoline-5-sulfonamide|Research Chemical [benchchem.com]

- 3. Development and Application of Indolines in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 16078-30-1 Name: [xixisys.com]

- 5. 1-(2,3-Dihydro-1H-indol-1-yl)ethan-1-one | C10H11NO | CID 27673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-乙酰基吲哚啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 1-(2,3-dihydroindol-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,3-dihydroindol-1-yl)ethanone, also commonly known as N-acetylindoline or 1-acetylindoline, is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science.[1] Its stable, yet reactive nature makes it an ideal precursor for the development of novel pharmaceuticals, particularly those targeting neurological disorders, as well as for the fabrication of organic electronic materials.[1][2] This technical guide provides a comprehensive overview of the primary synthetic routes to 1-(2,3-dihydroindol-1-yl)ethanone, with a focus on detailed experimental protocols, quantitative data, and logical process flows.

Core Synthesis Pathway: N-Acetylation of Indoline

The most direct and widely employed method for the synthesis of 1-(2,3-dihydroindol-1-yl)ethanone is the N-acetylation of indoline. This reaction involves the introduction of an acetyl group onto the nitrogen atom of the indoline ring.

Reaction Workflow

References

The Multifaceted Biological Activities of Indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Its inherent structural features allow for diverse chemical modifications, leading to a wide array of derivatives with significant biological activities. This technical guide provides an in-depth overview of the core biological activities of indole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to aid in ongoing research and drug development efforts.

Anticancer Activity

Indole derivatives have demonstrated potent anticancer activity through various mechanisms of action, including the disruption of microtubule dynamics, inhibition of protein kinases, and induction of apoptosis.

A significant number of indole-based compounds function as tubulin polymerization inhibitors, binding to the colchicine site of β-tubulin and disrupting the formation of the mitotic spindle, which ultimately leads to cell cycle arrest in the G2/M phase and apoptosis.[1]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected indole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone-indole derivative 12 | Various | 0.22 - 1.80 | [1] |

| Quinoline-indole derivative 13 | Various | 0.002 - 0.011 | [1] |

| Benzimidazole-indole derivative 8 | Various | 0.05 (average) | [1] |

| Indole-vinyl sulfone derivative 9 | Various | Potent activity | [1] |

| Indole iso-quinoline hybrid 23 | 30 cancer cell lines | 1.5 (GI50) | Not specified |

| Amino-acetamide indole 28 | HCT116 | 11.99 ± 1.62 | [1] |

| Amino-acetamide indole 28 | PC-3 | 14.43 ± 2.1 | [1] |

| Ursolic acid indole derivative 30a | SMMC-7721 | 0.89 ± 0.11 | Not specified |

| N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitrile 2a | Huh-7 | 0.01 - 0.04 | [2] |

| N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitrile 2b | HCT-116 | Sub-micromolar | [2] |

| (p-cymene)Ru(II) complex 3a | Huh-7 | 0.01 - 0.04 | [2] |

| (p-cymene)Ru(II) complex 3a | 518A2 melanoma | 0.6 | [2] |

| (p-cymene)Ru(II) complex 3a | MCF-7/Topo | 0.18 | [2] |

| Indole-3-yl analog 43 | HIV-1 | 0.004 | Not specified |

| Pyridine-fused indole derivative 44 | HIV-1 | 0.017 | Not specified |

| 3-(3-oxoaryl) indole derivative 3a | B16F10 | Varies | [3] |

| 3-(3-oxoaryl) indole derivative 3a | MCF7 | Varies | [3] |

| Benzimidazole-triazole chalcone 37 | PC3 | 5.64 | [3] |

| Indole-based Caffeic Acid Amide 1 | HCT116 | 22.4 | [4] |

| Indole-based Caffeic Acid Amide 2 | HCT116 | 0.34 | [4] |

| 3-Arylthio-1H-indole 83 (R = 6-thiophen-3-yl) | MCF-7 | 0.0045 | [5] |

| 3-Arylthio-1H-indole 83 (R = 7-thiophen-2-yl) | MCF-7 | 0.029 | [5] |

| 1,3,4-oxadiazole-indole 98 (R = 2-FC6H4) | MCF-7 | 2.42 | [5] |

| 1,3,4-triazole-indole 99 (R = 4-FC6H4) | MCF-7 | 3.06 | [5] |

| Indole-5-carboxamide derivative | Various | Not specified | Not specified |

| Indole-6-carboxamide derivative | Various | Not specified | Not specified |

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Indole derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the indole derivatives and a vehicle control (e.g., DMSO).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin protein

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)

-

Fluorescent reporter dye (e.g., DAPI)

-

Indole derivatives

-

Microplate reader with fluorescence detection

Procedure:

-

Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.

-

Add the indole derivative or a control vehicle to the reaction mixture.

-

Monitor the change in fluorescence over time at 37°C. An increase in fluorescence indicates tubulin polymerization.

-

Calculate the percentage of inhibition of tubulin polymerization caused by the indole derivative compared to the control.

Signaling Pathway

Antimicrobial Activity

Indole and its derivatives have long been recognized for their broad-spectrum antimicrobial properties, exhibiting activity against a range of pathogenic bacteria and fungi.[6] The mechanism of action often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with biofilm formation.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various indole derivatives against different microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Indole-triazole 3d | MRSA | 6.25 | [6] |

| Indole-triazole 3d | C. krusei | 3.125 | [6] |

| Indole-thiadiazole 2c | MRSA | 6.25 | [6] |

| Indole-thiadiazole 2c | B. subtilis | 3.125 | [6] |

| Indole-triazole 3c | B. subtilis | 3.125 | [6] |

| 5-iodoindole | A. baumannii | 64 | [7] |

| 3-methylindole | A. baumannii | 64 | [7] |

| 7-hydroxyindole | A. baumannii | 512 | [7] |

| 4-Bromo-6-chloroindole | S. aureus | 20-50 | [8] |

| 6-Bromo-4-iodoindole | S. aureus | 20-50 | [8] |

Experimental Protocol

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Indole derivatives

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial two-fold dilution of the indole derivative in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism without the compound) and a negative control (broth medium only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Experimental Workflow

Anti-inflammatory Activity

Certain indole derivatives exhibit significant anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and the modulation of pro-inflammatory signaling pathways like NF-κB.[9][10]

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro inhibitory activity (IC50 values) of selected indole derivatives against COX enzymes and the in vivo anti-inflammatory effects.

| Compound/Derivative | Target/Assay | IC50 (µM) / % Inhibition | Reference |

| Indole-2-formamide benzimidazole[2,1-b]thiazole 13b | NO release | 10.992 | [11] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole 13b | IL-6 release | 2.294 | [11] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole 13b | TNF-α release | 12.901 | [11] |

| 2-(4-(methylsulfonyl) phenyl) indole 4b | COX-2 | 0.11 | [12] |

| 2-(4-(methylsulfonyl) phenyl) indole 4d | COX-2 | 0.17 | [12] |

| 2-(4-(methylsulfonyl) phenyl) indole 4f | COX-2 | 0.15 | [12] |

| 2-(4-(methylsulfonyl) phenyl) indole 4b | Carrageenan-induced paw edema | 93.7% at 6h | [12] |

| 2-(4-(methylsulfonyl) phenyl) indole 4d | Carrageenan-induced paw edema | 85.1% at 6h | [12] |

| 2-(4-(methylsulfonyl) phenyl) indole 4f | Carrageenan-induced paw edema | 90.7% at 6h | [12] |

Experimental Protocols

This is a widely used model to evaluate the anti-inflammatory activity of compounds.

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% in saline)

-

Indole derivatives

-

Pletysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Administer the indole derivative or the standard drug to the rats orally or intraperitoneally.

-

After a specific time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a pletysmometer at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group (carrageenan only).

Signaling Pathways

Neuroprotective Activity

Indole derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases.[13] Their neuroprotective effects are attributed to their antioxidant properties, ability to scavenge reactive oxygen species (ROS), and modulation of signaling pathways involved in neuronal survival.[13][14]

Quantitative Neuroprotective Data

The following table highlights the neuroprotective effects of selected indole derivatives.

| Compound/Derivative | Assay/Model | Effect | Reference |

| Indole–phenolic compounds | Metal-chelating (copper) | ~40% chelating activity | [15] |

| Indole–phenolic compounds | Aβ(25–35)-induced ROS | ~25% increase in cell viability | [15] |

| Indole–phenolic compounds | Aβ(25–35) aggregation | Reduction in fluorescence intensity | [15] |

| Indole-2-N-methylpropargylamine 4fH | MAO-B binding affinity | ΔGBIND = -7.5 kcal mol−1 | [16] |

| Indole derivative 6 | MPP+ induced neurotoxicity | 52.62% neuroprotection at 1 µM | [17] |

Experimental Protocol

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium

-

Oxidative stress-inducing agent (e.g., hydrogen peroxide (H2O2), 6-hydroxydopamine (6-OHDA))

-

Indole derivatives

-

MTT or other cell viability assay reagents

-

96-well plates

Procedure:

-

Seed neuronal cells in a 96-well plate and allow them to attach.

-

Pre-treat the cells with various concentrations of the indole derivative for a specific duration.

-

Expose the cells to the oxidative stress-inducing agent.

-

After the incubation period, assess cell viability using the MTT assay or another suitable method.

-

Calculate the percentage of neuroprotection conferred by the indole derivative compared to the cells treated with the oxidative stressor alone.

Logical Relationship

Antiviral Activity

The structural diversity of indole derivatives has also led to the discovery of compounds with potent antiviral activity against a range of viruses, including influenza and human immunodeficiency virus (HIV).[18] Mechanisms of action can include the inhibition of viral entry, replication, or release.

Quantitative Antiviral Data

The following table presents the antiviral activity of selected indole derivatives.

| Compound/Derivative | Virus | Assay | EC50 (µM) | Reference |

| Isoimperatorin | Influenza A/PR/8/34 (H1N1) | CPE reduction | 0.73 | [18] |

| Tetrahydroindole 2 | HCV gt 1b | Not specified | 12.4 | Not specified |

| Tetrahydroindole 2 | HCV gt 2a | Not specified | 8.7 | Not specified |

| Tetrahydroindole 3 | HCV gt 1b | Not specified | 7.9 | Not specified |

| Tetrahydroindole 3 | HCV gt 2a | Not specified | 2.6 | Not specified |

Experimental Protocol

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.

Materials:

-

Host cell line susceptible to the virus (e.g., MDCK for influenza)

-

Virus stock

-

Cell culture medium

-

Indole derivatives

-

96-well plates

-

Reagents for cell viability assessment (e.g., MTT)

Procedure:

-

Seed host cells in a 96-well plate and grow to confluence.

-

Infect the cells with a specific multiplicity of infection (MOI) of the virus in the presence of varying concentrations of the indole derivative.

-

Include a virus control (cells with virus, no compound) and a cell control (cells with no virus, no compound).

-

Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (typically 48-72 hours).

-

Assess cell viability using the MTT assay or by microscopic observation of the CPE.

-

Calculate the EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced death.

Experimental Workflow

This guide provides a foundational understanding of the significant and diverse biological activities of indole derivatives. The presented data, protocols, and pathway diagrams are intended to facilitate further research and development in this promising area of medicinal chemistry. The versatility of the indole scaffold ensures that it will remain a critical component in the design of future therapeutic agents.

References

- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. japsonline.com [japsonline.com]

- 13. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - www.ebris.eu [ebris.eu]

- 15. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of indoline compounds

A Comprehensive Technical Guide to the Discovery and History of Indoline Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold is a privileged heterocyclic motif integral to a vast array of natural products and synthetic compounds with significant biological activities. This technical guide provides an in-depth exploration of the discovery and history of indoline compounds, tracing their origins from the early manipulations of the related indole core to the development of sophisticated synthetic methodologies. It details the initial encounters with naturally occurring indoline alkaloids and chronicles the evolution of synthetic strategies, including key named reactions and their mechanistic underpinnings. This guide also presents quantitative physicochemical data for seminal indoline compounds, detailed experimental protocols for their historical synthesis, and visual representations of their engagement with critical biological signaling pathways.

Introduction: The Emergence of the Indoline Core

The history of indoline is intrinsically linked to that of indole, its aromatic counterpart. Indole was first isolated in 1866 by Adolf von Baeyer through the zinc dust reduction of oxindole, which was derived from the oxidation of the dye indigo. The name "indole" is a portmanteau of "indigo" and "oleum," reflecting its origin. The indoline core, a 2,3-dihydro derivative of indole, emerged from early investigations into the reductive chemistry of the indole ring.

One of the earliest and most straightforward methods for the preparation of indoline was the chemical reduction of indole. Early researchers employed various reducing agents to saturate the 2,3-double bond of the indole nucleus, providing access to this new class of compounds. This fundamental transformation laid the groundwork for the exploration of the chemical and biological properties of indolines.

The Discovery of Naturally Occurring Indoline Alkaloids

While much of the early focus was on indole alkaloids, a significant number of natural products were later discovered to possess the indoline core. These compounds are found in a variety of plant species, particularly within the Apocynaceae and Rubiaceae families, as well as in marine organisms and fungi. The structural diversity of these natural indolines is vast, ranging from simple substituted indolines to complex polycyclic structures.

Notable examples of naturally occurring indoline alkaloids include:

-

Physostigmine (Eserine): Isolated from the Calabar bean (Physostigma venenosum), physostigmine is a potent and reversible cholinesterase inhibitor. Its discovery was a landmark in understanding the chemical basis of neurotransmission.

-

N-Acetyl-Aspidospermidine: A member of the aspidosperma family of alkaloids, found in plants of the Aspidosperma genus. These compounds exhibit a wide range of biological activities, including anticancer and antimalarial properties.

-

Strychnine: While technically containing a more complex fused indoline system, the core structure is present. Isolated from the seeds of Strychnos nux-vomica, it is a highly toxic alkaloid known for its action as a glycine receptor antagonist in the spinal cord.

The discovery of these and other indoline alkaloids spurred significant interest in their synthesis and biological evaluation, driving the development of new synthetic methods.

The Evolution of Synthetic Methodologies for the Indoline Core

The synthesis of the indoline skeleton has evolved from simple reductions of indoles to highly sophisticated and stereoselective methods.

Reduction of Indoles and Indole Precursors

The most direct route to the indoline core is the reduction of an indole.

-

Early Metal-Acid Reductions: Historically, the reduction of indole to indoline was achieved using dissolving metal reductions, such as zinc in phosphoric acid.[1] These methods, while effective for simple indoles, could be harsh and not well-tolerated by sensitive functional groups.

-

Catalytic Hydrogenation: The development of catalytic hydrogenation provided a milder and more versatile method for indole reduction. Catalysts such as platinum, palladium, and rhodium on various supports have been employed.[2] This method allows for the selective reduction of the pyrrole ring of indole to afford the indoline.

Another important historical route involves the reduction of oxindoles.

-

Reduction of Oxindoles: Oxindoles, which can be prepared via methods like the Stollé synthesis , can be reduced to indolines. The Stollé synthesis, first reported by Robert Stollé in 1914, involves the cyclization of an α-halo- or α-arylaminoanilide using a strong Lewis acid. The resulting oxindole can then be reduced to the corresponding indoline.

Direct Synthesis of the Indoline Ring

While reduction of pre-formed indole rings is common, several methods have been developed for the direct construction of the indoline nucleus.

-

Palladium-Catalyzed C-H Amination: Modern synthetic chemistry has introduced powerful methods for indoline synthesis. For instance, palladium-catalyzed intramolecular C-H amination allows for the direct formation of the indoline ring from a substituted aniline precursor.[3]

Quantitative Data of Representative Indoline Compounds

To provide a comparative overview, the following table summarizes key physicochemical properties of indoline and some of its historically significant derivatives.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Indoline | C₈H₉N | 119.16 | -21 | 220-221 |

| Physostigmine | C₁₅H₂₁N₃O₂ | 275.35 | 105-106 | - |

| Strychnine | C₂₁H₂₂N₂O₂ | 334.42 | 278-290 (decomposes) | - |

Detailed Experimental Protocols for Key Historical Syntheses

The following protocols are based on early literature and provide a glimpse into the practical aspects of historical indoline synthesis. Modern safety precautions should be strictly adhered to when considering any replication.

Preparation of Indoline by Reduction of Indole with Zinc and Phosphoric Acid

This method is adapted from early reports on the metal-acid reduction of indole.[1]

Materials:

-

Indole (1 equivalent)

-

Zinc dust (10 equivalents)

-

85% Phosphoric acid

Procedure:

-

A mixture of indole and zinc dust is prepared in a round-bottom flask equipped with a reflux condenser.

-

85% Phosphoric acid is cautiously added to the flask.

-

The mixture is heated to reflux with vigorous stirring for a period of 3-4 hours. The reaction is monitored for the disappearance of the starting material.

-

After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice and made strongly alkaline with a concentrated sodium hydroxide solution.

-

The resulting mixture is extracted with diethyl ether.

-

The combined ethereal extracts are washed with water and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the resulting crude indoline is purified by vacuum distillation.

The Stollé Synthesis of an Oxindole

This protocol is a generalized procedure based on the principles of the Stollé synthesis.[3]

Materials:

-

Aniline (1 equivalent)

-

α-Chloroacetyl chloride (1.1 equivalents)

-

Aluminum chloride (2.5 equivalents)

-

Carbon disulfide (solvent)

Procedure:

-

To a solution of aniline in a suitable inert solvent (e.g., diethyl ether), α-chloroacetyl chloride is added dropwise at 0 °C. The resulting α-chloroacetanilide is isolated and purified.

-

The purified α-chloroacetanilide is dissolved in carbon disulfide.

-

Anhydrous aluminum chloride is added portion-wise to the solution with stirring.

-

The reaction mixture is heated to reflux for several hours until the evolution of hydrogen chloride gas ceases.

-

The reaction is cooled, and the solvent is carefully decanted.

-

The remaining complex is decomposed by the cautious addition of crushed ice and concentrated hydrochloric acid.

-

The resulting solid oxindole is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol).

Visualization of Signaling Pathways and Experimental Workflows

The biological activity of many indoline compounds is a result of their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these interactions and a typical experimental workflow.

Indoline Alkaloids as Cholinesterase Inhibitors

Many indoline alkaloids, such as physostigmine, exert their effects by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission.

Caption: Inhibition of Acetylcholinesterase by Indoline Alkaloids.

Indoline Derivatives and the Serotonin System

The structural similarity of the indoline core to the neurotransmitter serotonin has led to the development of numerous indoline-based compounds that interact with the serotonin system. These can act as agonists or antagonists at various serotonin receptors, influencing mood, cognition, and other physiological processes.

Caption: Interaction of Indoline Derivatives with the Serotonin Pathway.

General Experimental Workflow for Indoline Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of an indoline compound, from starting materials to final analysis.

Caption: Workflow for Indoline Synthesis and Characterization.

Conclusion

The journey of indoline compounds, from their initial discovery as derivatives of the well-known indole scaffold to their recognition as a distinct and vital class of heterocyclic compounds, highlights a fascinating chapter in the history of organic and medicinal chemistry. The early synthetic efforts, primarily centered on reduction methodologies, have paved the way for a plethora of modern, sophisticated techniques that allow for the precise and efficient construction of complex indoline-containing molecules. The rich diversity of naturally occurring indoline alkaloids continues to inspire the design and synthesis of novel therapeutic agents. The profound impact of indoline derivatives on neuroscience, particularly through their interactions with the cholinergic and serotonergic systems, underscores their enduring importance in drug discovery and development. This guide has provided a comprehensive overview of the historical milestones, key synthetic protocols, and biological significance of indoline compounds, offering a valuable resource for researchers and scientists in the field.

References

Unlocking the Potential of 1-Acetylindoline: A Technical Guide for Novel Research Avenues

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the untapped potential of 1-Acetylindoline. While direct biological data on this specific compound is limited, its structural similarity to a wide range of bioactive indole and indoline derivatives suggests promising avenues for investigation in neuroprotection, anti-inflammatory applications, and as a potent antioxidant. This document outlines these potential research areas, provides exemplary experimental protocols, and visualizes key signaling pathways to guide future studies.

Physicochemical Properties of this compound

This compound, a stable and reactive intermediate, possesses a unique set of properties that make it an attractive starting point for chemical synthesis and drug discovery.[1] A summary of its key physicochemical characteristics is presented below.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(2,3-dihydroindol-1-yl)ethanone | [1] |

| Synonyms | N-Acetylindoline, 1-(Indolin-1-yl)ethanone | [1] |

| CAS Number | 16078-30-1 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO | [1][2] |

| Molecular Weight | 161.20 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 102-104 °C | [2] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage | 0-8°C | [1] |

Potential Research Areas and Implicated Signaling Pathways

Based on the established biological activities of closely related indoline and indole derivatives, three primary areas of research are proposed for this compound: neuroprotection, anti-inflammatory action, and antioxidant effects.

Neuroprotection: Targeting TrkB and Nrf2 Signaling

Indole derivatives have been identified as promising neuroprotective agents.[3] The indoline scaffold is a core component of compounds that can mitigate oxidative stress and inflammation in neuronal cells.[3] Specifically, derivatives of indole-3-carbinol have been shown to exert neuroprotective effects by activating the Brain-Derived Neurotrophic Factor (BDNF) receptor, Tropomyosin receptor kinase B (TrkB), and the Nrf2-antioxidant response element (ARE) pathway.[3] Activation of the TrkB/PI3K/Akt pathway can lead to the nuclear translocation of Nrf2, a key regulator of cellular antioxidant defenses.

Caption: Proposed TrkB/Nrf2 signaling pathway.

Anti-inflammatory Activity: Modulation of NF-κB and COX-2 Pathways

The indole nucleus is a common feature in compounds with anti-inflammatory properties. These derivatives can modulate key inflammatory pathways such as NF-κB and cyclooxygenase-2 (COX-2). The NF-κB signaling cascade is a critical regulator of pro-inflammatory gene expression. Inhibition of this pathway can lead to a reduction in the production of inflammatory mediators.

Caption: Proposed NF-κB and COX-2 inhibitory pathways.

Quantitative Data for Indoline Derivatives

| Compound Class | Target/Assay | IC₅₀ (µM) | Reference(s) |

| Indoline-based 5-LOX/sEH dual inhibitors | 5-LOX | 0.41 | |

| sEH | 0.43 | [4] | |

| Indoline derivatives | Inhibition of NO production in LPS-activated macrophages | 0.001-0.01 (pM) | [5] |

| Inhibition of TNF-α and IL-6 in LPS-activated macrophages | 0.001-0.01 (pM) | [5] | |

| Thiazolidin-4-one derivatives of ferulic acid | Bovine serum albumin denaturation | Comparable to Diclofenac |

Experimental Protocols

The following are exemplary protocols for the synthesis of this compound and for key biological assays to investigate its potential activities. These should be considered as starting points and may require optimization.

Synthesis of this compound

This protocol is adapted from general procedures for the N-acetylation of indoles.

Materials:

-

Indoline

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve indoline (1 equivalent) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add pyridine (1.2 equivalents) to the stirred solution.

-

Add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: General experimental workflow for investigating this compound.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol provides a method to assess the free radical scavenging activity of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare a series of dilutions of this compound and ascorbic acid in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of this compound or ascorbic acid to the wells.

-

Include a control well containing DPPH solution and methanol only.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent

-

96-well cell culture plates

-

Cell culture incubator

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only) and a positive control (cells with LPS).

-

After incubation, collect the cell culture supernatant.

-

To a new 96-well plate, add the supernatant and an equal volume of Griess Reagent.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration, a stable product of NO, using a sodium nitrite standard curve.

-

Assess cell viability using an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.

NF-κB Reporter Assay

This assay determines if this compound can inhibit the NF-κB signaling pathway.

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Tumor Necrosis Factor-alpha (TNF-α) or LPS as a stimulant

-

Luciferase assay system

-

Luminometer

Procedure:

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.

-

Plate the transfected cells in a 96-well plate and allow them to recover.

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with TNF-α or LPS to activate the NF-κB pathway.

-

After an appropriate incubation period (e.g., 6-8 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

-

Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Determine the inhibitory effect of this compound on NF-κB activation.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[6] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[6] Store the compound in a tightly closed container in a cool, dry place.[6]

Conclusion

This compound represents a promising yet underexplored molecule in the vast landscape of drug discovery. Its structural relationship to known bioactive compounds strongly suggests its potential as a neuroprotective, anti-inflammatory, and antioxidant agent. The proposed research areas and experimental protocols in this guide provide a solid framework for initiating investigations into the therapeutic utility of this compound. Further research is warranted to elucidate its precise mechanisms of action and to synthesize and evaluate novel derivatives with enhanced potency and specificity.

References

Safety and Handling of 1-Acetylindoline in the Laboratory: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Acetylindoline (CAS No. 16078-30-1) in a laboratory setting. The following sections detail the chemical and physical properties, hazard identification, safe handling and storage procedures, emergency protocols, and disposal considerations for this compound.

Chemical and Physical Properties

This compound is a white crystalline powder.[1] It is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Proper understanding of its physical and chemical properties is essential for safe handling.

| Property | Value | Reference |

| CAS Number | 16078-30-1 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁NO | [1][2] |

| Molecular Weight | 161.20 g/mol | [2][3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 102-104 °C | [2] |

| Boiling Point | 355.1 °C at 760 mmHg | [4] |

| Flash Point | 174.5 °C | [4] |

| Storage Class | 11 (Combustible Solids) | [2] |

| Water Hazard Class (WGK) | 3 | [2] |

| Storage Temperature | 0-8°C | [1] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

| Hazard Class | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |

Signal Word: Warning

GHS Pictogram:

Precautionary Statements:

A comprehensive list of precautionary statements is provided by ChemSafetyPro.COM.[5] Key preventative measures include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P264: Wash skin thoroughly after handling.[6]

-

P271: Use only outdoors or in a well-ventilated area.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is crucial when working with this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A standard set of PPE should be worn at all times when handling this compound. This includes:

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and changed regularly.

-

Body Protection: A laboratory coat must be worn. For larger quantities or when there is a risk of splashing, consider wearing impervious clothing.

-

Respiratory Protection: If engineering controls are not sufficient to control dust or aerosols, a full-face respirator may be necessary.

Handling Procedures

-

Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Avoid the formation of dust and aerosols.[4]

-

Use non-sparking tools to prevent ignition sources.[4]

-

Take measures to prevent the build-up of electrostatic charge.[6]

-

Avoid contact with skin and eyes.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[6]

Storage Procedures

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Store at a temperature of 0-8°C.[1]

-

Store away from incompatible materials such as strong oxidizing agents.[6]

-

Store apart from foodstuff containers.[4]

Emergency Procedures

First Aid Measures

In case of exposure to this compound, follow these first aid measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][6]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][6][7]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6][7]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6]

Spill Response

In the event of a spill, follow these procedures:

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

-

Collect: Carefully scoop up the absorbed material into a suitable, closed container for disposal. Use spark-proof tools.

-

Clean: Clean the spill area thoroughly with soap and water.

-

Dispose: Dispose of the waste material in accordance with local, state, and federal regulations.

Fire-Fighting Measures

This compound is a combustible solid.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards: No specific hazards arising from the chemical have been identified in the provided search results.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[4] Contaminated packaging should be treated as hazardous waste.

Visual Logical Relationships and Workflows

The following diagrams illustrate the standard workflows for handling this compound and responding to emergencies.

Caption: Standard laboratory workflow for handling this compound.

Caption: Emergency response procedures for spills and exposure to this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 98 16078-30-1 [sigmaaldrich.com]

- 3. 1-(2,3-Dihydro-1H-indol-1-yl)ethan-1-one | C10H11NO | CID 27673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. chemsafetypro.com [chemsafetypro.com]